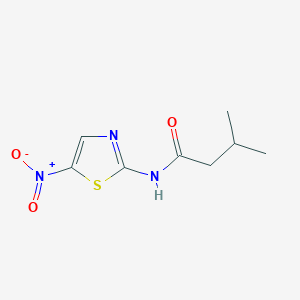

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide

Description

Properties

CAS No. |

89141-64-0 |

|---|---|

Molecular Formula |

C8H11N3O3S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C8H11N3O3S/c1-5(2)3-6(12)10-8-9-4-7(15-8)11(13)14/h4-5H,3H2,1-2H3,(H,9,10,12) |

InChI Key |

BWLCCIHERVQBCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=NC=C(S1)[N+](=O)[O-] |

solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-5-Nitrothiazole

The thiazole ring is constructed via the Hantzsch thiazole synthesis, followed by nitration:

Acylation Reaction

2-Amino-5-nitrothiazole is acylated with 3-methylbutanoyl chloride in the presence of a base:

Key Data:

Alternative Methods and Modifications

One-Pot Nitration-Acylation Approach

A streamlined variant combines nitration and acylation in a single pot, reducing purification steps:

Solid-Phase Synthesis

Patents describe immobilizing 2-amino-5-nitrothiazole on resin beads for iterative acylation, enabling combinatorial library generation.

Reaction Mechanism and Stereoelectronic Considerations

The acylation proceeds via nucleophilic acyl substitution:

-

Base Activation : Triethylamine deprotonates the 2-amino group, enhancing nucleophilicity.

-

Acyl Chloride Attack : The activated amine attacks the electrophilic carbonyl carbon of 3-methylbutanoyl chloride.

-

HCl Elimination : Triethylamine neutralizes HCl, driving the reaction to completion.

The nitro group at the 5-position exerts a strong electron-withdrawing effect, polarizing the thiazole ring and increasing the amine’s reactivity.

Purification and Characterization

Purification Techniques

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 1.02 (t, 3H, CH₃), 2.35 (m, 2H, CH₂) | |

| IR | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric) | |

| MS | m/z 229.052 (M+H⁺) |

Industrial-Scale Optimizations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methyl-N-(5-amino-1,3-thiazol-2-yl)butanamide.

Reduction: Formation of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamine.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Activity : Research indicates that 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide has potent antimicrobial properties. It demonstrates effectiveness against various bacterial strains, including multidrug-resistant organisms such as Methicillin-resistant Staphylococcus aureus (MRSA). In studies, the compound showed minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

- Antifungal Properties : The compound has also been tested for antifungal activity against common pathogens. Its structure allows it to interfere with fungal cell membranes or metabolic pathways, leading to cell death.

- Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication through mechanisms that disrupt nucleic acid synthesis.

- Anticancer Potential : The cytotoxic effects of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide have been evaluated in various cancer cell lines. It has shown a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Synthesis and Production

The synthesis of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide can be achieved through various methods involving commercially available reagents. Key steps typically include:

- Formation of the thiazole ring.

- Introduction of the nitro group at the 5-position.

- Coupling with the butanamide side chain.

Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The results indicated that 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide exhibited significant activity against MRSA strains, suggesting its potential as a novel antibiotic.

Case Study on Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable efficacy in reducing cell viability at concentrations above 10 µM. These findings support further exploration into its use as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The nitro group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide and its closest analogs:

*Inferred from structural analogs.

**Predicted based on shared pharmacophore with antiparasitic thiazolides.

Key Findings:

Structural Flexibility and Planarity :

- The central amide group in all analogs is planar (r.m.s. deviation <0.03 Å), enabling conjugation between the thiazole and substituent rings . However, the 3-methylbutanamide chain in the target compound introduces a branched aliphatic group, which may reduce planarity compared to rigid benzamide derivatives. This could affect π-π stacking interactions with biological targets .

The target compound’s butanamide chain lacks aromatic substituents but retains the N–H donor, suggesting weaker but still significant hydrogen-bonding capacity.

Biological Activity :

- NTF : The 4-trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, correlating with superior antibacterial activity .

- TIZ and Compound I : The hydroxy and nitro groups at the benzamide’s ortho position improve antiviral potency by stabilizing interactions with viral enzymes .

- 3-Methylbutanamide : The aliphatic chain may improve metabolic stability compared to benzamides but could reduce affinity for planar enzyme active sites.

Crystallographic Data: Analogs such as Compound I crystallize in monoclinic systems (e.g., P2₁/c) with Z′ = 1, while NTF forms hydrogen-bonded chains along [010] . The target compound’s crystallization behavior remains unstudied but is expected to differ due to its flexible chain.

Biological Activity

3-Methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a nitro group at the 5-position of the thiazole ring and a butanamide side chain enhances its chemical reactivity and biological properties. The structural formula can be represented as follows:

1. Antimicrobial Activity

3-Methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide exhibits notable antimicrobial effects. Nitro-containing compounds are known for their ability to generate reactive intermediates that bind to DNA, leading to cellular damage and death. This mechanism is critical in treating infections caused by various microorganisms, including resistant strains.

- Mechanism : The nitro group undergoes reduction to form toxic intermediates that interact with nucleic acids . This interaction disrupts vital cellular processes, making it effective against pathogens like Mycobacterium tuberculosis.

2. Antifungal Activity

Research indicates that this compound possesses antifungal properties, potentially inhibiting the growth of fungi through similar mechanisms as its antibacterial activity. The presence of the thiazole structure may enhance its efficacy against fungal infections.

3. Antiviral Activity

Preliminary studies suggest that 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide may also exhibit antiviral properties. The exact mechanisms remain under investigation, but it is hypothesized that the compound may interfere with viral replication processes.

4. Anticancer Activity

The compound has demonstrated potential anticancer effects in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including lung and colon cancers.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| NCI-H522 (Lung) | 0.1 | Significant inhibition |

| HT29 (Colon) | 0.2 | Moderate inhibition |

| MCF7 (Breast) | 0.15 | Significant inhibition |

The biological activity of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide is attributed to its ability to interact with various molecular targets:

- DNA Binding : The thiazole ring structure allows for binding with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Case Studies

Several studies have evaluated the biological activity of similar thiazole derivatives:

- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. Compounds with structural similarities to 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide showed promising results with IC50 values ranging from 0.1 to 0.5 µM against various cancers .

- Antimicrobial Testing : In vitro tests demonstrated that nitro derivatives exhibit significant antimicrobial activity against E. coli and S. aureus, reinforcing the importance of the nitro group in enhancing these effects .

Q & A

Q. What are the established synthetic routes for 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves acylation of 5-nitro-1,3-thiazol-2-amine with 3-methylbutanoyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive groups. Solvents like dichloromethane or acetonitrile are used, with bases such as triethylamine to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C to control exothermicity. Post-reaction, purification via column chromatography or recrystallization (ethanol/water mixtures) ensures high purity. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours). Monitoring via TLC (silica gel, ethyl acetate/hexane) is critical .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR (¹H/¹³C): Assign signals for the thiazole ring (δ 7.5–8.5 ppm for H at C-5 nitro position) and butanamide chain (δ 1.0–1.2 ppm for methyl groups). DMSO-d₆ is a common solvent .

- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.2) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How is the anticancer activity of this compound evaluated in vitro, and which cell lines are commonly used?

Standard protocols include the NCI-60 human tumor cell line screen. Dose-response curves (0.1–100 µM) over 48–72 hours measure IC₅₀ values. Cell viability is assessed via MTT or SRB assays. Selectivity is determined by comparing activity in cancer (e.g., MCF-7 breast cancer, A549 lung carcinoma) vs. non-cancerous cells (e.g., HEK293). Data normalization against controls (DMSO vehicle) and statistical analysis (ANOVA, p < 0.05) are essential .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or bioactivity of 3-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as the electron-withdrawing effect of the nitro group on thiazole ring reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin, using crystal structures from the PDB. Machine learning (e.g., Random Forest models) trained on PubChem BioAssay data can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses should standardize protocols and use orthogonal assays (e.g., Western blot for target inhibition alongside viability assays). Cross-laboratory validation with blinded replicates reduces bias. For example, conflicting IC₅₀ values in MCF-7 cells might require re-evaluation of compound stability in culture media .

Q. How can structure-activity relationship (SAR) studies guide structural modifications for enhanced efficacy?

Systematic variations include:

- Nitro group replacement: Substituting with cyano or trifluoromethyl to modulate electron density and solubility .

- Side-chain elongation: Replacing 3-methylbutanamide with arylalkyl groups to improve hydrophobic interactions in binding pockets .

- Heterocycle fusion: Adding pyridine or triazole rings to enhance π-π stacking. Biological testing of derivatives against kinase panels identifies optimized scaffolds .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Lab-to-pilot scale challenges include exotherm control during acylation and solvent recovery. Continuous flow reactors improve heat dissipation and reduce reaction time (from hours to minutes). Process Analytical Technology (PAT) tools, such as inline FTIR, monitor intermediate formation. Membrane separation (nanofiltration) purifies crude products efficiently. DOE (Design of Experiments) optimizes parameters like temperature (±2°C tolerance) and agitation speed .

Q. How do the electronic properties of the nitro group influence chemical reactivity?

The nitro group’s strong electron-withdrawing effect deactivates the thiazole ring, directing electrophilic substitution to the C-4 position. This property facilitates regioselective functionalization, such as Suzuki-Miyaura coupling with arylboronic acids. Hammett constants (σₚ = 1.27) correlate with reaction rates in nucleophilic aromatic substitution .

Q. What role do advanced simulation tools (e.g., COMSOL Multiphysics) play in optimizing synthesis?

COMSOL models heat transfer in batch reactors to prevent thermal degradation. Coupled with AI-driven parameter estimation (e.g., activation energy from DSC data), simulations predict optimal cooling rates. Digital twins of pilot-scale setups enable virtual troubleshooting, reducing trial runs. These tools integrate with LabVIEW for real-time feedback control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.